N-(1-Benzoyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide
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Overview
Description
N-(1-Benzoyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide is a complex organic compound that belongs to the class of benzisothiazole derivatives
Preparation Methods
The synthesis of N-(1-Benzoyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide typically involves a multi-step process. One common method starts with the nitration of isatoic anhydride to produce 5-nitro-2,1-benzisothiazol-3(1H)-one. This intermediate is then subjected to benzoylation to introduce the benzoyl group at the 1-position. The final step involves the formation of the ylidene linkage with benzamide .
Chemical Reactions Analysis
N-(1-Benzoyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include strong acids, bases, and reducing agents.
Scientific Research Applications
N-(1-Benzoyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Benzoyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoyl and benzamide groups contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
N-(1-Benzoyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide can be compared with other benzisothiazole derivatives, such as:
5-Nitro-2,1-benzisothiazol-3(1H)-one: Lacks the benzoyl and benzamide groups, leading to different reactivity and applications.
1-Benzoyl-2,1-benzisothiazol-3(1H)-one: Similar structure but without the nitro group, affecting its biological activity.
N-(1-Benzoyl-2,1-benzisothiazol-3(1H)-ylidene)benzamide: Similar but without the nitro group, leading to different chemical properties.
Properties
CAS No. |
106532-71-2 |
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Molecular Formula |
C21H13N3O4S |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-(1-benzoyl-5-nitro-2,1-benzothiazol-3-ylidene)benzamide |
InChI |
InChI=1S/C21H13N3O4S/c25-19(14-7-3-1-4-8-14)22-20-17-13-16(24(27)28)11-12-18(17)23(29-20)21(26)15-9-5-2-6-10-15/h1-13H |
InChI Key |
IYWGJSFCCSCHNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])N(S2)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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